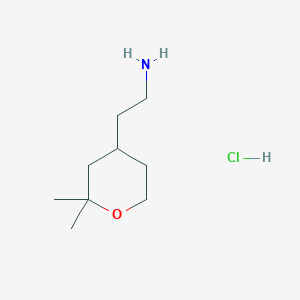
2-(2,2-Dimethyloxan-4-yl)ethan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2-Dimethyloxan-4-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C9H19NO·HCl. It is a hydrochloride salt form of an amine, which is often used in various chemical and pharmaceutical applications. The compound is known for its unique structure, which includes a dimethyloxane ring and an ethanamine group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethyloxan-4-yl)ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Dimethyloxane Ring: The initial step involves the formation of the dimethyloxane ring through a cyclization reaction. This can be achieved by reacting a suitable diol with an acid catalyst under controlled temperature conditions.
Introduction of the Ethanamine Group: The next step involves the introduction of the ethanamine group. This can be done by reacting the dimethyloxane intermediate with an appropriate amine under basic conditions.
Formation of the Hydrochloride Salt: Finally, the free amine is converted to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis and the use of automated reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,2-Dimethyloxan-4-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; basic or neutral conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the dimethyloxane ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted ethanamine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2,2-Dimethyloxan-4-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical drugs.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-(2,2-Dimethyloxan-4-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,6-Dimethyloxan-4-yl)ethan-1-amine hydrochloride
- 2-(2-Aminoethoxy)-1,1-dimethoxyethane
- N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine hydrochloride
Uniqueness
2-(2,2-Dimethyloxan-4-yl)ethan-1-amine hydrochloride is unique due to its specific structural features, such as the dimethyloxane ring
Eigenschaften
Molekularformel |
C9H20ClNO |
|---|---|
Molekulargewicht |
193.71 g/mol |
IUPAC-Name |
2-(2,2-dimethyloxan-4-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H19NO.ClH/c1-9(2)7-8(3-5-10)4-6-11-9;/h8H,3-7,10H2,1-2H3;1H |
InChI-Schlüssel |
KRIOKWDQTGUYIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CCO1)CCN)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2S)-2-[(benzyloxy)methoxy]propan-1-ol](/img/structure/B8660649.png)

![6-Bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B8660668.png)






